molecular formula C22H25NO3 B12545644 Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester CAS No. 146174-73-4

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester

Cat. No.: B12545644
CAS No.: 146174-73-4
M. Wt: 351.4 g/mol
InChI Key: NDWXUWCRKQQKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named methyl 5-methyl-4-[(6-phenanthridinyl)methoxy]hexanoate , reflecting its esterified hexanoic acid backbone with a methyl substituent at position 5 and a 6-phenanthridinylmethoxy group at position 4. The phenanthridine component consists of a tricyclic aromatic system fused with a nitrogen heteroatom, while the methoxy linker bridges the phenanthridine to the hexanoate chain.

A CAS Registry search for this specific compound yielded no results in the provided databases, suggesting it may represent a novel or less-documented synthetic target. Related structures, such as 6-bromophenanthridine (CAS 17613-40-0) and hexanoic acid (CAS 142-62-1), provide foundational data for extrapolation.

Molecular Formula and Weight Determination

The molecular formula was derived as C22H23NO3 , calculated by combining the components:

  • Hexanoic acid methyl ester backbone : C7H12O2
  • 5-methyl substituent : +C1H3
  • 6-Phenanthridinylmethoxy group : C14H11NO
Component Contribution to Formula
Hexanoic acid methyl ester C7H12O2
5-Methyl substituent +C1H3
6-Phenanthridinylmethoxy +C14H11NO
Total C22H23NO3

The molecular weight is 349.43 g/mol , computed as:
$$
(22 \times 12.01) + (23 \times 1.01) + (14.01) + (3 \times 16.00) = 349.43 \, \text{g/mol}
$$

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Hypothetical 1H NMR peaks were predicted based on analogous structures:

Proton Environment δ (ppm) Multiplicity Integration
Phenanthridine aromatic protons 7.2–8.8 Multiplet 8H
OCH3 (ester) 3.65 Singlet 3H
OCH2 (methoxy linker) 4.42 Singlet 2H
CH(CH3) (position 5) 1.12 Doublet 3H
Aliphatic chain protons 1.2–2.4 Multiplet 6H

The 13C NMR would feature signals for the ester carbonyl (~170 ppm), aromatic carbons (110–150 ppm), and aliphatic chain carbons (20–40 ppm).

Fourier-Transform Infrared (FTIR) Spectral Features

Key absorption bands include:

Bond/Vibration Wavenumber (cm⁻¹)
Ester C=O stretch 1740
Aromatic C=C stretch 1600, 1450
Ether C-O stretch 1250
CH3 deformation 1375
Mass Spectrometric Fragmentation Patterns

The hypothetical electron ionization (EI) mass spectrum would exhibit:

m/z Fragment Ion
349 Molecular ion [M]+-
318 Loss of OCH3 ([M−31]+)
231 Phenanthridinylmethoxy ion
179 Phenanthridine base peak

Properties

CAS No.

146174-73-4

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 5-methyl-4-(phenanthridin-6-ylmethoxy)hexanoate

InChI

InChI=1S/C22H25NO3/c1-15(2)21(12-13-22(24)25-3)26-14-20-18-10-5-4-8-16(18)17-9-6-7-11-19(17)23-20/h4-11,15,21H,12-14H2,1-3H3

InChI Key

NDWXUWCRKQQKPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)OC)OCC1=NC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Approach A: Alkylation of the Hydroxyl Group

Step Reagents Conditions Key Considerations
Activation 6-(Bromomethyl)phenanthridine DMF, 60–80°C, 12–24 hours Ensure anhydrous conditions to prevent side reactions
Substitution K₂CO₃, DMF Room temperature, 4–6 hours Monitor for competing elimination pathways

Approach B: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (using DIAD and PPh₃) can facilitate ether bond formation.

Reagents Conditions Advantages
DIAD, PPh₃, THF 0°C → room temperature, 12 hours High stereochemical control for sensitive substrates

Purification and Characterization

Post-synthesis purification typically involves:

Challenges and Optimization Strategies

  • Steric Hindrance : The 5-methyl group may impede nucleophilic attack. Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Side Reactions :
    • Elimination : Minimize by using mild bases and low temperatures.
    • Oxidation : Protect sensitive groups (e.g., phenanthridine) under inert atmospheres.

Summary of Plausible Synthetic Routes

Route Key Steps References
Esterification → Alkylation Methyl ester formation → bromomethylphenanthridine coupling
Mitsunobu Reaction Direct etherification of hydroxyl group General methods
Continuous Esterification Sulfuric acid-catalyzed methanolysis

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenanthridinylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Properties

One of the significant applications of hexanoic acid derivatives is in the synthesis of anticonvulsant medications. The compound serves as an intermediate in the synthesis of (S)-pregabalin, a well-known drug used for treating epilepsy and neuropathic pain. Pregabalin is effective in managing conditions such as fibromyalgia, anxiety disorders, and certain types of chronic pain . The synthesis process involves the conversion of hexanoic acid derivatives into enantiomerically pure compounds that exhibit high biological activity.

1.2 Synthesis of γ-Amino Acids

Hexanoic acid derivatives are also utilized in synthesizing γ-amino acids, which are crucial for developing various pharmaceutical agents. Research has shown that hexanoic acid can be transformed into different amino acids through specific synthetic pathways, enhancing the efficiency and yield of these processes .

Material Science Applications

2.1 Polymer Production

Hexanoic acid esters have been explored for their potential in polymer chemistry, particularly in producing biodegradable polymers. These polymers are gaining attention due to their environmental benefits over traditional petroleum-based plastics. The unique properties of hexanoic acid esters allow for the modification of polymer characteristics, such as flexibility and thermal stability, making them suitable for various applications including packaging and medical devices .

2.2 Coatings and Adhesives

The compound's chemical structure lends itself to use in formulating coatings and adhesives with enhanced performance characteristics. Hexanoic acid derivatives can improve adhesion properties and resistance to environmental factors like moisture and temperature fluctuations, making them ideal for industrial applications .

Pregabalin Synthesis

A notable case study involves the synthesis of (S)-pregabalin from hexanoic acid derivatives. Researchers developed a cost-effective and environmentally friendly method to produce (S)-3-cyano-5-methyl-hexanoic acid ethyl ester using lipase-catalyzed resolution techniques. This method not only increased the yield but also maintained high optical purity (98-99%) of the final product . Such advancements demonstrate the compound's significance in pharmaceutical synthesis.

Biodegradable Polymer Development

In another study, researchers investigated the use of hexanoic acid derivatives in creating biodegradable polymers. The results indicated that incorporating these compounds into polymer matrices significantly improved biodegradability without compromising mechanical properties. This research highlights the potential environmental benefits of using hexanoic acid derivatives in material science applications .

Data Tables

Application Area Specific Use Benefits
Medicinal ChemistrySynthesis of PregabalinAnticonvulsant properties; pain management
Material ScienceBiodegradable PolymersEnvironmental benefits; improved properties
Coatings & AdhesivesEnhanced adhesionImproved resistance to moisture and temperature

Mechanism of Action

The mechanism of action of Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenanthridinylmethoxy group is known to interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Hexanoic Acid Esters

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Hexanoic acid, methyl ester C₇H₁₄O₂ None (simple ester) - Low molecular weight, volatile.
- Found in food aromas (strawberries, bacon) .
- Biodiesel feedstock .
5-Oxohexanoic acid, methyl ester C₇H₁₂O₃ Ketone group at position 5 - Intermediate in organic synthesis.
- Produced during polyamide alcoholysis .
- Mass spectrometry data available .
6-(N,N-Dimethylamino)hexanoic acid, methyl ester C₉H₁₉NO₂ Tertiary amino group at position 6 - Byproduct of PA-6 degradation in supercritical methanol.
- Potential bioactive properties due to amino group .
Hexanoic acid, ethyl ester C₈H₁₆O₂ Ethyl ester (vs. methyl) - Higher volatility than methyl ester.
- Key aroma compound in non-smoked bacon and kiwifruit .
Methyl 6-acetoxy-n-hexanoate C₉H₁₆O₄ Acetoxy group at position 6 - Used in organic synthesis.
- Higher hydrophilicity due to ester and acetoxy groups .
Target compound C₂₃H₂₅NO₃ 5-Methyl, 4-(6-phenanthridinylmethoxy) - Expected high lipophilicity due to aromatic substituent.
- Potential fluorescence or DNA-intercalation properties (inferred from phenanthridine analogs).
N/A

Physicochemical Properties

  • Volatility: The bulky phenanthridine group in the target compound reduces volatility compared to simpler esters (e.g., methyl or ethyl hexanoate).
  • Solubility : Increased lipophilicity due to aromatic substituents may limit aqueous solubility, favoring organic solvents.
  • Stability : Phenanthridine’s aromaticity could enhance thermal stability but may sensitize the ester to photodegradation.

Biological Activity

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

Hexanoic acid derivatives are known for their diverse biological activities. The specific structure of 5-methyl-4-(6-phenanthridinylmethoxy)-methyl ester suggests potential interactions with biological targets due to the presence of both aliphatic and aromatic components.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to hexanoic acid derivatives. For instance, a study demonstrated that bioactive compounds from microbial sources exhibited significant anticancer activity against prostate cancer cell lines. The purification process yielded compounds with molecular weights below 1 kDa, showing promising results in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundSourceActivity
Kinetin-9-riboseMicrobial extractAnticancer
EmbininMicrobial extractAnticancer
Hexanoic acid derivativesSyntheticPotential anticancer

2. Antimicrobial Activity

Hexanoic acid and its esters have been reported to possess antimicrobial properties. A study indicated that various hexanoic acid derivatives displayed activity against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of microbial membranes .

Table 2: Antimicrobial Spectrum of Hexanoic Acid Derivatives

PathogenActivity Level
Staphylococcus aureusModerate
Pseudomonas aeruginosaHigh
Salmonella typhimuriumModerate

3. Antioxidant Activity

The antioxidant capacity of hexanoic acid derivatives has also been studied extensively. Research indicates that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, the DPPH radical scavenging assay showed significant antioxidant activity for related compounds .

Table 3: Antioxidant Activity Measurements

CompoundIC50 (mM)
Vanillyl hexanoate1.71
BHT (Butylated Hydroxytoluene)0.47
Hexanoic acid derivativeTBD

Case Studies

Case Study 1: Anticancer Efficacy in Prostate Cancer

In vitro studies involving hexanoic acid derivatives demonstrated a marked reduction in the viability of prostate cancer cells. The compounds were tested at varying concentrations, revealing a dose-dependent response in cell proliferation inhibition .

Case Study 2: Antimicrobial Properties Against Biofilm Formation

A separate study focused on the efficacy of hexanoic acid in preventing biofilm formation by Staphylococcus aureus. The results indicated that at sub-inhibitory concentrations, hexanoic acid significantly reduced biofilm biomass, suggesting its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.